molecular formula C24H57P3Pd B12555719 Ditert-butylphosphane;palladium CAS No. 149184-57-6

Ditert-butylphosphane;palladium

Cat. No.: B12555719
CAS No.: 149184-57-6
M. Wt: 545.1 g/mol
InChI Key: WSEISNQVDZNDEC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ditert-butylphosphane;palladium is known for its efficiency in various cross-coupling reactions, including:

    Suzuki-Miyaura Coupling: Utilizes aryl boronic acids and aryl halides.

    Stille Coupling: Involves organotin compounds and aryl halides.

    Negishi Coupling: Uses organozinc compounds and aryl halides.

    Heck Reaction: Couples aryl halides with olefins.

    Buchwald-Hartwig Amination: Aminates aryl halides .

Common reagents include aryl halides (chlorides, bromides, iodides), organolithium reagents, alkenylgermanes, alkali-metal silanolates, and triorgano-indium reagents . The major products formed are typically biaryl compounds, substituted olefins, and amines .

Scientific Research Applications

Ditert-butylphosphane;palladium is widely used in organic synthesis due to its superior catalytic properties. It is employed in:

    Pharmaceutical Synthesis: Facilitates the formation of complex molecules.

    Material Science: Used in the synthesis of semiconducting polymers.

    Chemical Biology: Assists in the modification of biomolecules.

    Industrial Chemistry: Applied in large-scale production of fine chemicals.

Comparison with Similar Compounds

Ditert-butylphosphane;palladium is compared with other palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bis(dibenzylideneacetone)palladium(0). Its uniqueness lies in its bulky, electron-rich ligands, which enhance its catalytic efficiency and stability . Similar compounds include:

Properties

CAS No.

149184-57-6

Molecular Formula

C24H57P3Pd

Molecular Weight

545.1 g/mol

IUPAC Name

ditert-butylphosphane;palladium

InChI

InChI=1S/3C8H19P.Pd/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3;

InChI Key

WSEISNQVDZNDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Pd]

Origin of Product

United States

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